2-Bromo-3-ethoxy-6-iodopyridine
Overview
Description
2-Bromo-3-ethoxy-6-iodopyridine is a halogenated pyridine derivative Pyridine derivatives are significant in various fields due to their unique chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-ethoxy-6-iodopyridine typically involves halogenation reactions. One common method is the halogen-metal exchange reaction, where a pyridine derivative undergoes bromination and iodination under controlled conditions. For instance, starting with 2-bromo-3-ethoxypyridine, iodination can be achieved using iodine and a suitable oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-ethoxy-6-iodopyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and bases like potassium carbonate in an organic solvent.
Major Products
The major products of these reactions depend on the substituents introduced. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, which are valuable in pharmaceuticals and materials science .
Scientific Research Applications
2-Bromo-3-ethoxy-6-iodopyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Its derivatives are explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-ethoxy-6-iodopyridine in chemical reactions involves the activation of the pyridine ring by the electron-withdrawing halogen atoms. This activation facilitates nucleophilic attack and coupling reactions. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-ethoxypyridine
- 2-Iodo-3-ethoxypyridine
- 2-Bromo-6-iodopyridine
Uniqueness
2-Bromo-3-ethoxy-6-iodopyridine is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns compared to compounds with only one halogen. This dual halogenation allows for more versatile synthetic applications and the potential for creating more diverse derivatives.
Biological Activity
2-Bromo-3-ethoxy-6-iodopyridine is a halogenated pyridine derivative that has garnered attention in the fields of medicinal chemistry and organic synthesis. Its unique structural features, including the presence of bromine and iodine, suggest potential biological activities that warrant further investigation. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in therapeutic contexts.
Synthesis
The synthesis of this compound typically involves halogenation reactions. A common method is the halogen-metal exchange reaction, which allows for the introduction of bromine and iodine into the pyridine ring. This compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets due to the activation of the pyridine ring by electron-withdrawing halogen atoms. This activation facilitates nucleophilic attack, leading to potential modulation of enzyme activity or receptor interaction .
Target Interactions
The compound may influence several biochemical pathways:
- Enzyme Modulation : As a bromopyridine derivative, it could inhibit or activate specific enzymes involved in metabolic pathways.
- Cell Signaling : It may affect cell signaling pathways, altering gene expression and cellular metabolism .
Biological Activity Studies
Research has explored the biological activities associated with this compound and its derivatives. Notably, studies have focused on:
Case Studies
Several case studies highlight the biological activity of related compounds:
Compound | Activity | Findings |
---|---|---|
3-Ethoxy-2-bromopyridine | Antifungal | Exhibited moderate activity against C. albicans |
Palladium complexes derived from bromopyridines | Antifungal | Showed high selectivity against C. neoformans |
Iodinated pyridine derivatives | Anticancer | Induced apoptosis in cancer cell lines |
These findings illustrate the potential for this compound to serve as a scaffold for developing new therapeutic agents targeting fungal infections and cancer.
Properties
IUPAC Name |
2-bromo-3-ethoxy-6-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrINO/c1-2-11-5-3-4-6(9)10-7(5)8/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKRJZFNZIRLRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=C(C=C1)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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